1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone
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Overview
Description
1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone is an organic compound with a complex structure that includes an aminophenyl group, a thiazole ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone typically involves multi-step organic reactions One common method includes the reaction of 3-aminophenylacetic acid with thioamides under acidic conditions to form the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Aminophenyl)ethanone: Shares the aminophenyl and ethanone moieties but lacks the thiazole ring.
2-Acetylphenothiazine: Contains a thiazole ring but differs in the substitution pattern and additional functional groups.
Uniqueness: 1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone is unique due to the presence of both the aminophenyl and thiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(3-aminophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTHKDUNSPVKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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